molecular formula C22H22ClN3O3 B6454931 8-(4-chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549044-71-3

8-(4-chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6454931
CAS No.: 2549044-71-3
M. Wt: 411.9 g/mol
InChI Key: HSXRSZMCINCFHX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a fused piperidine and diketopiperazine ring system. The molecule features a 4-chlorobenzoyl group at the 8-position and a 4-methylbenzyl group at the 3-position (Figure 1). Its molecular formula is C₂₂H₂₀ClN₃O₃, with a molecular weight of 409.87 g/mol.

Properties

IUPAC Name

8-(4-chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-15-2-4-16(5-3-15)14-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)17-6-8-18(23)9-7-17/h2-9H,10-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXRSZMCINCFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent-Driven Activity in PHD2 Inhibition

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a known inhibitor of PHD2, a key enzyme in hypoxia-inducible factor (HIF) regulation. Substituents at the 8- and 3-positions critically influence potency:

Compound ID 8-Position Substituent 3-Position Substituent PHD2 Inhibition (IC₅₀) Key Findings Reference
Compound 11 3-Methylpyridine H 0.12 µM High potency; metal-chelating group essential
Compound 12 Thiophene H Inactive Loss of chelation ability reduces activity
Compound 14 N-Methylimidazole H 0.09 µM Enhanced inhibition vs. pyridine derivatives
Query Compound 4-Chlorobenzoyl 4-Methylbenzyl N/A Benzoyl group may reduce chelation capacity

Pharmacological Selectivity and Receptor Interactions

Structural analogs with fluorinated or substituted aryl groups exhibit selectivity for serotonin receptors (e.g., 5-HT₂A):

  • 8-(3,4-Dimethoxybenzoyl)-3-[(4-Fluorophenyl)methyl] Derivative : Displays high 5-HT₂A antagonism (IC₅₀ < 1 nM) with minimal off-target activity .
  • 8-Benzyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione : A precursor in antipsychotic drug synthesis; lacks receptor selectivity without further substitution .

The query compound’s 4-methylbenzyl group may enhance lipophilicity and blood-brain barrier penetration, while the 4-chlorobenzoyl group could modulate serotonin receptor affinity, though direct data are unavailable .

Data Table: Structural and Functional Comparison

Compound Name / ID Molecular Weight (g/mol) Key Substituents Biological Activity Reference
8-(4-Chlorobenzoyl)-3-(4-methylbenzyl) derivative 409.87 8: 4-Cl-benzoyl; 3: 4-Me-benzyl Hypothesized PHD2/5-HT₂A modulation
8-(3,4-Dimethoxybenzoyl)-3-(4-F-benzyl) derivative 453.44 8: 3,4-diOMe-benzoyl; 3: 4-F-benzyl 5-HT₂A antagonism (IC₅₀ < 1 nM)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 359.45 8: Benzyl; 3: H Intermediate in antipsychotic synthesis
Compound 11 (PHD2 inhibitor) ~350 8: 3-Me-pyridine; 3: H PHD2 IC₅₀ = 0.12 µM

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